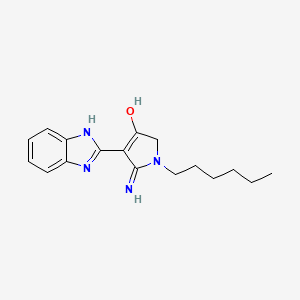![molecular formula C18H27N3O5S B2820988 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2060473-81-4](/img/structure/B2820988.png)
1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a fascinating compound with a complex structure that has garnered significant interest in various scientific fields. This article aims to explore its synthetic methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds to provide a comprehensive understanding of its properties and uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves a multi-step process. Initial steps often include the formation of the piperidine ring, which is followed by the introduction of the methylsulfonyl group. The subsequent steps include the construction of the azabicyclo[3.2.1]octane framework and its linkage to the pyrrolidine-2,5-dione moiety.
Industrial Production Methods: In an industrial setting, large-scale production of this compound might involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automation can further enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms typically leading to the formation of sulfoxides or sulfones.
Reduction: Hydrogenation reactions that can alter the piperidine or pyrrolidine rings.
Substitution: Nucleophilic and electrophilic substitutions that modify functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. These reactions often occur under specific conditions such as acidic or basic environments, elevated temperatures, or the presence of catalysts.
Major Products Formed: The primary products of these reactions are typically derivatives with modified functional groups, such as sulfoxides, sulfones, or substituted piperidines and pyrrolidines.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for the development of new drugs and materials.
Biology: In biological research, it is used to study enzyme interactions and protein binding due to its unique structure and reactivity.
Medicine: 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione shows potential in medicinal chemistry as a lead compound for developing new therapeutic agents, particularly in neurological and anti-inflammatory applications.
Industry: It is employed in the synthesis of specialty chemicals and advanced materials, contributing to innovations in fields such as polymer science and nanotechnology.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, modulating biological pathways and eliciting physiological responses. The exact pathways can vary depending on the application, ranging from enzymatic inhibition to receptor agonism or antagonism.
Comparaison Avec Des Composés Similaires
1-(1-(methylsulfonyl)piperidine-4-carbonyl)azabicyclo[3.2.1]octane
2,5-Dioxopyrrolidine-3-carboxylic acid derivatives
Substituted azabicyclo[3.2.1]octanes
Uniqueness: Compared to its analogs, 1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its specific combination of functional groups that impart unique reactivity and biological activity. This makes it a valuable tool in research and potential therapeutic development.
By understanding these aspects, researchers and scientists can better harness the potential of this compound in various scientific and industrial endeavors.
Propriétés
IUPAC Name |
1-[8-(1-methylsulfonylpiperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-27(25,26)19-8-6-12(7-9-19)18(24)20-13-2-3-14(20)11-15(10-13)21-16(22)4-5-17(21)23/h12-15H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGHENLORYEGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2820907.png)
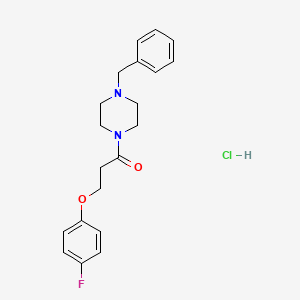
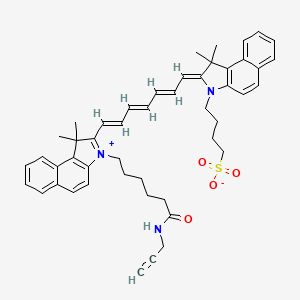

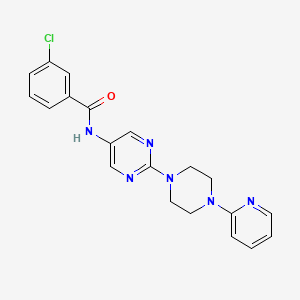

![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)
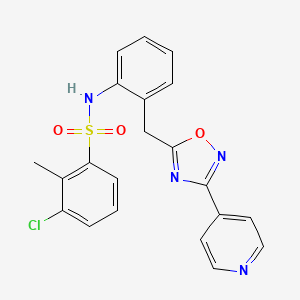
![5-methyl-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2820918.png)
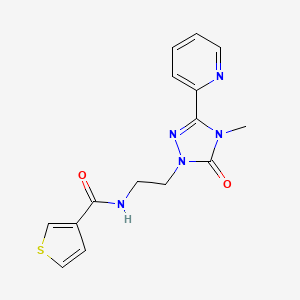
![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)
![2-hydroxy-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-3-carboxamide](/img/structure/B2820925.png)
